

# X-ray crystal structure analysis of 2-aminoacetophenone analogs

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## Compound of Interest

Compound Name: 1-(2-Amino-5-methylphenyl)ethanone

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## A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Aminoacetophenone Analogs

This guide provides a comparative analysis of the X-ray crystal structures of selected 2-aminoacetophenone analogs. It is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of this class of compounds. The guide details experimental protocols, presents crystallographic data in a comparative format, and visualizes the analytical workflow.

## Introduction

2-Aminoacetophenone and its derivatives are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the comparison of the crystal structures of two representative analogs: 2-amino-5-chlorobenzophenone oxime and 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone.

## Experimental Protocols

### Synthesis and Crystallization

2-amino-5-chlorobenzophenone oxime (monoclinic polymorph)[1]

- **Synthesis:** A mixture of 2-amino-5-chlorobenzophenone (100 mmol, 23.2 g) and hydroxylamine hydrochloride (120 mmol, 7 g) in 10 ml of ethanol was stirred in a 100 ml round-bottom flask. Sodium hydroxide pellets (0.5 g) were added in small portions. The reaction mixture was refluxed for 5 minutes on a steam bath after an initial vigorous reaction, which was controlled with an ice bath. The solution was then cooled and poured into a beaker containing hydrochloric acid (5 ml) and crushed ice to precipitate the product. The precipitate was filtered, washed with cold distilled water, and air-dried.
- **Crystallization:** X-ray quality crystals were obtained from methanol by slow evaporation.

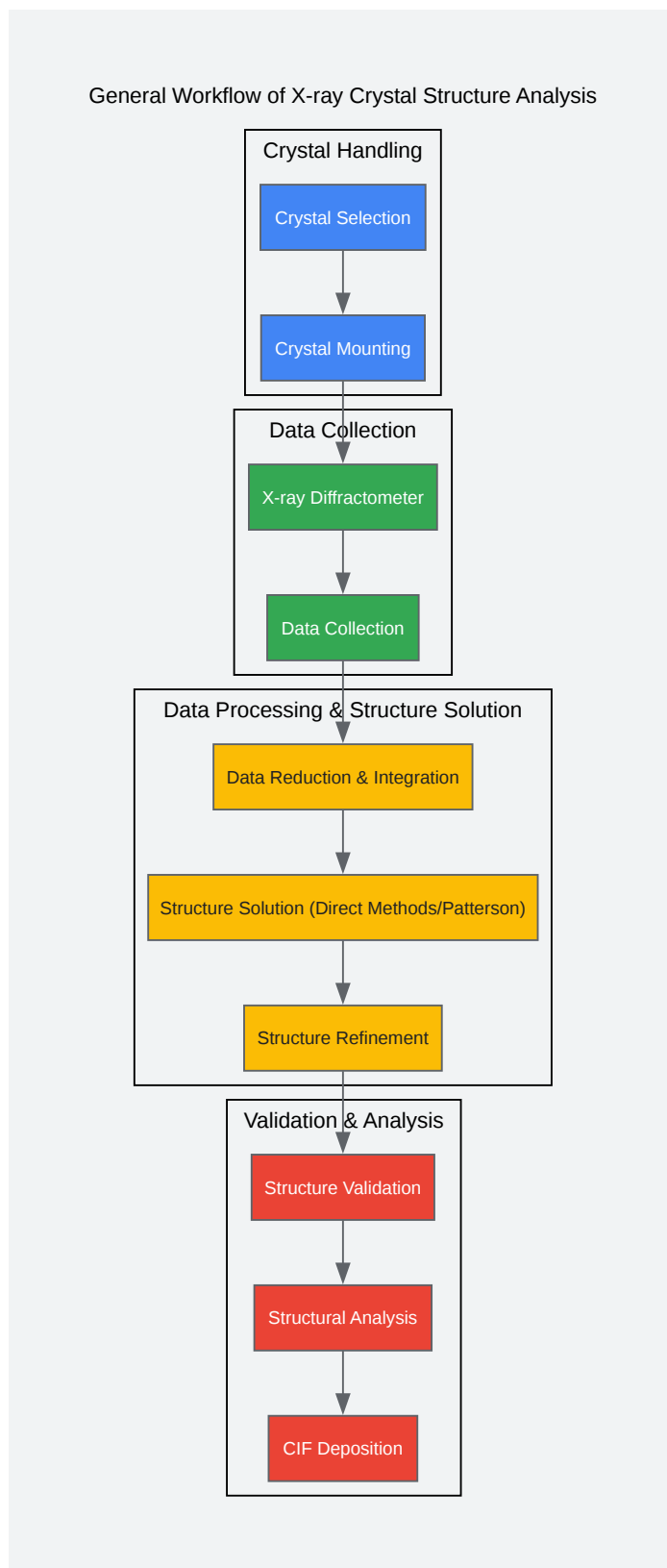
#### 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[2][3]

- **Synthesis:** This compound was synthesized by the condensation of N(3)-dimethylthiosemicarbazide with 2-aminoacetophenone in anhydrous ethanol containing a few drops of concentrated  $\text{H}_2\text{SO}_4$ , followed by refluxing for 2 hours.[3]
- **Crystallization:** Crystals suitable for X-ray diffraction were obtained by the slow evaporation of dilute ethanol solutions.[3]

## X-ray Diffraction Data Collection and Structure Refinement

### General Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow from crystal mounting to structure refinement.



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Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

For 2-amino-5-chlorobenzophenone oxime:[1] Data was collected at 90 K.

For 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone:[3] Reflections were acquired with a Nicolet P3/F diffractometer. The structure was solved by direct methods and refined on F<sup>2</sup> by a full-matrix least-squares procedure using SHELX-97.

## Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two analogs.

Table 1: Crystal Data and Structure Refinement Details

Parameter	2-amino-5-chlorobenzophenone oxime (monoclinic)[1]	2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
Chemical Formula	C <sub>13</sub> H <sub>11</sub> ClN <sub>2</sub> O	C <sub>11</sub> H <sub>16</sub> N <sub>4</sub> S
Formula Weight	246.69	236.34
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	11.2349 (3)	11.192 (2)
b (Å)	8.1632 (2)	8.172 (2)
c (Å)	12.9150 (4)	14.161 (3)
α (°)	90	90
β (°)	98.784 (1)	109.11 (3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1167.92 (6)	1222.1 (5)
Z	4	4
Temperature (K)	90	Not specified
R-factor (%)	Not specified	Not specified

Table 2: Selected Bond Lengths (Å)

Bond	2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
C8-S1	1.685 (3)
C7-N1	1.288 (3)
N1-N2	1.371 (3)
C8-N2	1.375 (3)
C8-N3	1.336 (3)
C2-N4	1.391 (3)

Table 3: Selected Bond Angles (°)

Angle	2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
C7-N1-N2	116.5 (2)
C8-N2-N1	120.2 (2)
C8-N2-C7	Not specified
N3-C8-N2	117.2 (2)
N3-C8-S1	123.5 (2)
N2-C8-S1	119.3 (2)

## Structural Analysis and Comparison

2-amino-5-chlorobenzophenone oxime: The molecular conformation of this analog is characterized by a significant twist between the phenyl and the 2-amino-5-chlorobenzene rings, with a dihedral angle of 80.53 (4)°.[1] The crystal packing is dominated by the formation of centrosymmetric dimers through strong O—H···N hydrogen bonds.[1]

2-aminoacetophenone-N(3)-dimethylthiosemicarbazone: This molecule is notably planar, with the S1 and N1 atoms in a syn conformation relative to the C8-N2 bond.[2][3] The planarity is indicative of delocalized bonding within the thiosemicarbazone moiety.[3] The amino group on the acetophenone ring forms an intramolecular bifurcated hydrogen bond with the sulfur and imine nitrogen atoms.[2][3] Additionally, an intermolecular hydrogen bond exists between the amino group and the thione sulfur of a neighboring molecule, contributing to the crystal packing.[2]

Comparison: The two analogs exhibit distinct structural features. The benzophenone oxime derivative is non-planar, with the two aromatic rings significantly twisted, while the thiosemicarbazone derivative is largely planar. This difference in planarity arises from the nature of the substituent attached to the carbonyl carbon of the original 2-aminoacetophenone scaffold. The hydrogen bonding patterns also differ significantly, with the oxime forming dimers through O-H...N interactions and the thiosemicarbazone displaying both intramolecular and intermolecular hydrogen bonds involving the amino group and the thiosemicarbazone moiety.

## Conclusion

The X-ray crystal structure analyses of 2-amino-5-chlorobenzophenone oxime and 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone reveal significant conformational and packing differences dictated by their respective functional groups. This comparative guide highlights the structural diversity within this class of compounds and provides a foundation for further investigation into their structure-property relationships. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers in medicinal chemistry and materials science.

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